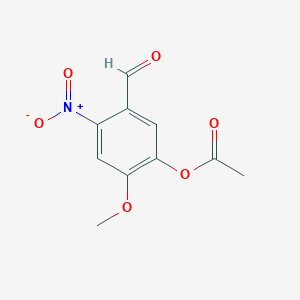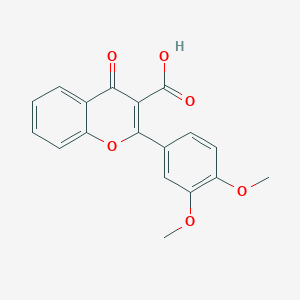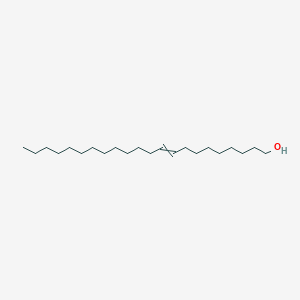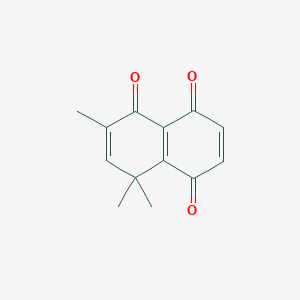![molecular formula C16H26S4 B14306378 1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene CAS No. 113282-02-3](/img/structure/B14306378.png)
1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene is an organic compound featuring a benzene ring substituted with two ethylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene typically involves the reaction of benzene derivatives with ethylsulfanyl groups under controlled conditions. One common method is the nucleophilic substitution reaction where benzene is treated with ethylsulfanyl reagents in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethylsulfanyl groups back to their thiol forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are used in electrophilic aromatic substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethylsulfanyl groups can participate in redox reactions, influencing the compound’s reactivity and interactions with biological systems. The benzene ring provides a stable framework that can undergo various chemical modifications, enhancing the compound’s versatility.
Comparación Con Compuestos Similares
1,3-Bis(ethylsulfanyl)benzene: Lacks the additional ethylsulfanyl groups, resulting in different reactivity and properties.
1,3-Bis(methylsulfanyl)benzene: Features methylsulfanyl groups instead of ethylsulfanyl, affecting its chemical behavior.
1,3-Bis(phenylsulfanyl)benzene: Contains phenylsulfanyl groups, leading to distinct steric and electronic effects.
Uniqueness: 1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene is unique due to the presence of ethylsulfanyl groups, which impart specific chemical properties and reactivity. This compound’s structure allows for diverse applications and modifications, making it a valuable molecule in various research and industrial contexts.
Propiedades
Número CAS |
113282-02-3 |
|---|---|
Fórmula molecular |
C16H26S4 |
Peso molecular |
346.6 g/mol |
Nombre IUPAC |
1,3-bis(2-ethylsulfanylethylsulfanylmethyl)benzene |
InChI |
InChI=1S/C16H26S4/c1-3-17-8-10-19-13-15-6-5-7-16(12-15)14-20-11-9-18-4-2/h5-7,12H,3-4,8-11,13-14H2,1-2H3 |
Clave InChI |
FOZQDBNQNUXESS-UHFFFAOYSA-N |
SMILES canónico |
CCSCCSCC1=CC(=CC=C1)CSCCSCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl-](/img/structure/B14306323.png)
![Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14306330.png)
![Difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride](/img/structure/B14306340.png)
![Benzenamine, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14306343.png)
![N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14306348.png)
![2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol](/img/structure/B14306358.png)

![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione](/img/structure/B14306370.png)

![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)


